Akuammicine

Description

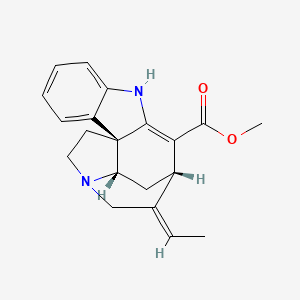

Structure

3D Structure

Properties

CAS No. |

639-43-0 |

|---|---|

Molecular Formula |

C20H22N2O2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

methyl (1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H22N2O2/c1-3-12-11-22-9-8-20-14-6-4-5-7-15(14)21-18(20)17(19(23)24-2)13(12)10-16(20)22/h3-7,13,16,21H,8-11H2,1-2H3/b12-3-/t13-,16-,20+/m0/s1 |

InChI Key |

AGZMFTKKLPHOMT-XLPBPZHDSA-N |

SMILES |

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC |

Canonical SMILES |

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Akuammicine |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Wellspring of Akuammicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the monoterpene indole (B1671886) alkaloid, Akuammicine, with a primary focus on its extraction, isolation, and biosynthesis. This compound has garnered significant scientific interest for its potential pharmacological activities, including its role as a kappa opioid receptor agonist.[1][2] This document details the experimental protocols for its isolation from the primary natural source and elucidates its biosynthetic pathway.

Primary Natural Source: Picralima nitida

This compound is predominantly found in plants belonging to the Apocynaceae family.[3] The most significant and commercially utilized source is the seeds of the West African tree, Picralima nitida, commonly known as the Akuamma tree.[3][4] The seeds of this plant contain a complex mixture of indole alkaloids, with this compound being a notable constituent.[1][5] Other plant species reported to contain this compound, though to a lesser extent, include Catharanthus roseus (Madagascar periwinkle), Vinca minor (common periwinkle), Vinca major (greater periwinkle), and species of the Aspidosperma genus.[3][6]

Quantitative Data on this compound Isolation

The yield of this compound from Picralima nitida seeds can vary depending on the specific extraction and purification methods employed. The following table summarizes representative data from a study utilizing acid-base extraction followed by pH-zone-refining countercurrent chromatography.

| Starting Material | Fraction Analyzed | Amount of this compound Isolated | Reference |

| 250 g Picralima nitida seed powder | 1.2 g of a dichloromethane (B109758) fraction | 145 mg | [7] |

Experimental Protocols

Protocol 1: Preparation of Plant Material

-

Collection and Authentication: Source mature seeds of Picralima nitida. Proper botanical identification and authentication are critical to ensure the correct species is used.

-

Drying: Thoroughly dry the seeds to a constant weight to prevent microbial growth and facilitate grinding. Air-drying or oven-drying at a controlled temperature (e.g., 40-50°C) are suitable methods.[3]

-

Grinding: Grind the dried seeds into a coarse powder using an industrial mill. This increases the surface area for efficient solvent extraction.[3]

Protocol 2: Acid-Base Extraction of Total Alkaloids

This method selectively extracts alkaloids from the plant material.

-

Defatting (Optional but Recommended): Macerate the powdered seeds in petroleum ether for 48 hours to remove non-polar compounds like fats and waxes that can interfere with subsequent steps. Filter the mixture and air-dry the defatted plant material.[8]

-

Acidic Extraction: Macerate the defatted powder in an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid) for 24-48 hours with occasional stirring.[3] This process protonates the alkaloids, forming their water-soluble salts. Filter the mixture to separate the acidic extract from the plant residue. Repeat the extraction on the residue to maximize alkaloid recovery.

-

Basification: Combine the acidic aqueous extracts. Slowly add a base, such as ammonium (B1175870) hydroxide, with constant stirring until the pH is alkaline (pH > 9).[3] This deprotonates the alkaloid salts, converting them back to their free base form, which are more soluble in organic solvents.

-

Organic Solvent Extraction: Extract the basified aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate.[7] The free base alkaloids will partition into the organic layer.

-

Concentration: Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate (B86663) to remove residual water. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.[3]

Protocol 3: Purification by pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This advanced chromatographic technique separates alkaloids based on their pKa values and hydrophobicity, offering high resolution and loading capacity.[9][10]

-

Solvent System Selection: A suitable two-phase solvent system is crucial. A common system for alkaloid separation is a mixture of methyl tert-butyl ether (MTBE) and water.[11]

-

Phase Preparation: Equilibrate the chosen solvent system. Add a retainer base (e.g., 5-10 mM triethylamine) to the organic (stationary) phase and an eluter acid (e.g., 5-10 mM hydrochloric acid) to the aqueous (mobile) phase.[11]

-

Instrumentation and Operation:

-

Fill the CCC column with the stationary phase (basic organic phase).

-

Pump the mobile phase (acidic aqueous phase) through the column at a specific flow rate while the instrument is rotating at a set speed.

-

-

Sample Loading and Elution: Dissolve the crude alkaloid extract in a mixture of the stationary and mobile phases and inject it into the CCC system. As the mobile phase moves through the column, the alkaloids partition between the two phases and are separated. This compound typically elutes in a specific pH range (e.g., between low to high pH 5).[9]

-

Fraction Collection and Analysis: Collect the fractions as they elute from the column. Analyze the fractions for the presence and purity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC).[3]

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other monoterpene indole alkaloids, originates from the amino acid tryptophan and the monoterpenoid secologanin. A key intermediate in this pathway is strictosidine.[3] The following diagram illustrates the key steps leading to the formation of this compound.

Caption: Biosynthetic pathway of this compound from primary precursors.

Experimental Workflow for this compound Isolation

The following diagram outlines the logical workflow for the extraction and purification of this compound from Picralima nitida seeds.

Caption: Workflow for the isolation of this compound.

References

- 1. A three enzyme system to generate the Strychnos alkaloid scaffold from a central biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US5290553A - Alkaloids of picralima nitida used for treatment of protozoal diseases - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scribd.com [scribd.com]

- 9. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of pH-Zone-Refining Countercurrent Chromatography in the Preparative Separation of Alkaloids from Traditional Chinese Medicine [cjcu.jlu.edu.cn]

- 11. Separation of alkaloids by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Historical Context of Akuammicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammicine is a monoterpenoid indole (B1671886) alkaloid that has garnered significant scientific interest due to its unique chemical structure and potential pharmacological activities. First isolated in 1927 from the seeds of the West African tree Picralima nitida, its discovery and the subsequent elucidation of its complex structure represent a fascinating chapter in the history of natural product chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, and early characterization of this compound, presenting key data in a structured format and detailing the experimental methodologies of the era.

Historical Context and Discovery

The journey of this compound began with the traditional use of the seeds of Picralima nitida (of the Apocynaceae family) in West African medicine as a remedy for pain and fever. This ethnobotanical history prompted early 20th-century chemists to investigate the plant's chemical constituents. In 1927, the alkaloid was first isolated, marking the beginning of decades of research to fully characterize its properties and structure.[1] The renowned organic chemist Sir Robert Robinson was among the early investigators who took on the challenge of deciphering its intricate molecular architecture.[1]

The structural elucidation of this compound proved to be a formidable task, given the limited analytical techniques available at the time. The correct structure was eventually deduced through a combination of classical chemical degradation methods and was ultimately confirmed by X-ray crystallography in 2017.[1] this compound is biosynthetically derived from strictosidine, a common precursor for many indole alkaloids.[1] Its structural similarity to other well-known alkaloids, such as strychnine, made it an attractive target for total synthesis, further fueling research in the field of organic chemistry.[1]

Physicochemical Properties of this compound

Early investigations into this compound focused on determining its fundamental physical and chemical properties. The data gathered, though obtained with the instrumentation of the time, laid the groundwork for its later, more detailed characterization.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂N₂O₂ | [2] |

| Molar Mass | 322.408 g/mol | [1] |

| Appearance | Colourless solid | [1] |

| Melting Point | 182 °C (360 °F; 455 K) | [1] |

| Acidity (pKa) | 7.45 | [1] |

| CAS Number | 639-43-0 | [2] |

Experimental Protocols

The following sections detail the likely experimental methodologies used in the early research on this compound, reconstructed based on the common practices of the early 20th century for natural product chemistry.

Protocol 1: Isolation of this compound from Picralima nitida Seeds (Circa 1927)

This protocol is a representation of the acid-base extraction techniques commonly employed for isolating alkaloids during the period of this compound's discovery.

1. Preparation of Plant Material:

- The seeds of Picralima nitida were dried and finely ground to increase the surface area for efficient extraction.

2. Defatting:

- The powdered seeds were subjected to soxhlet extraction with a non-polar solvent, such as petroleum ether, to remove fats and oils that could interfere with the alkaloid extraction.

3. Acidic Extraction:

- The defatted plant material was then macerated with an acidic aqueous solution (e.g., 1-5% hydrochloric acid or sulfuric acid) for an extended period. This process protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous medium as their corresponding salts.

- The mixture was then filtered to separate the acidic extract containing the alkaloids from the solid plant residue.

4. Basification and Extraction:

- The acidic extract was made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is generally less soluble in water and more soluble in organic solvents.

- The alkaline solution was then repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or diethyl ether. The free base alkaloids partition into the organic layer.

5. Concentration and Crystallization:

- The combined organic extracts were dried over an anhydrous salt (e.g., sodium sulfate) and the solvent was removed by distillation under reduced pressure to yield a crude alkaloid mixture.

- This compound was then isolated from this mixture through fractional crystallization from a suitable solvent, such as ethanol (B145695) or acetone. The process would involve dissolving the crude extract in a minimal amount of hot solvent and allowing it to cool slowly, leading to the formation of crystals of the purified alkaloid.

Protocol 2: Early Structure Elucidation of this compound (Pre-Spectroscopy Era)

The structural determination of this compound before the advent of modern spectroscopic techniques would have relied heavily on a combination of elemental analysis, functional group analysis, and chemical degradation.

1. Elemental Analysis:

- Combustion analysis would have been used to determine the empirical formula of this compound by precisely measuring the amounts of carbon dioxide, water, and nitrogen gas produced upon its complete combustion.

- The molecular weight would have been estimated using methods such as boiling point elevation or freezing point depression of a solution containing a known concentration of the alkaloid.

2. Functional Group Analysis:

- Nature of Nitrogen: The response of this compound to reagents like nitrous acid and acetyl chloride would have been used to infer the nature of the nitrogen atoms (e.g., primary, secondary, or tertiary amine).

- Presence of Unsaturation: Reaction with bromine water or catalytic hydrogenation would have indicated the presence of carbon-carbon double bonds.

- Ester Functionality: Hydrolysis of this compound with acid or base to yield a carboxylic acid and an alcohol would have confirmed the presence of an ester group. The resulting acid and alcohol would then be individually characterized.

3. Chemical Degradation:

- Hofmann Exhaustive Methylation: This multi-step reaction was a cornerstone of alkaloid chemistry. It involved treating the alkaloid with excess methyl iodide, followed by reaction with silver oxide to form a quaternary ammonium hydroxide. Upon heating, this intermediate would undergo elimination to open nitrogen-containing rings, yielding simpler, often identifiable, unsaturated products. By analyzing the structure of these degradation products, the carbon skeleton of the original alkaloid could be pieced together.

- Zinc Dust Distillation: Heating the alkaloid with zinc dust would cause dehydrogenation and degradation, often yielding simpler aromatic or heterocyclic compounds that were easier to identify.

- Oxidative Degradation: Treatment with oxidizing agents like potassium permanganate (B83412) or chromic acid would cleave the molecule at specific points (e.g., double bonds), yielding smaller, more easily identifiable fragments such as carboxylic acids.

Visualizing the Historical Workflow

The following diagrams illustrate the logical flow of the discovery and initial characterization of this compound.

References

The Akuammicine Enigma: A Technical Guide to its Biosynthesis in Picralima nitida

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammicine, a monoterpene indole (B1671886) alkaloid found in the seeds of the West African tree Picralima nitida, has garnered significant scientific interest for its potential pharmacological activities, including its interaction with opioid receptors. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Picralima nitida, drawing upon the well-elucidated pathways in related Apocynaceae species. It details the key enzymatic transformations from the central precursor strictosidine (B192452) to this compound, presents available quantitative data on alkaloid isolation, and furnishes detailed experimental protocols for the extraction and purification of alkaloids from P. nitida. Furthermore, this guide includes mandatory visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Picralima nitida, a member of the Apocynaceae family, is a plant native to West Africa with a long history of use in traditional medicine for various ailments.[1] The seeds of this plant are a rich source of a diverse array of indole alkaloids, with this compound being a prominent constituent.[2] this compound's structural complexity and biological activity have made it a subject of interest for phytochemical and pharmacological research.[3][4] Understanding its biosynthesis is crucial for potential metabolic engineering efforts to enhance its production and for the synthesis of novel derivatives with improved therapeutic properties. While the complete biosynthetic pathway of this compound has been extensively studied in model organisms of the Apocynaceae family, such as Catharanthus roseus, specific enzymatic and regulatory details within Picralima nitida are still an active area of research. This guide synthesizes the current knowledge to present a putative and detailed pathway for this compound formation in P. nitida.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form the universal monoterpene indole alkaloid precursor, strictosidine. The subsequent transformations involve a series of oxidations, reductions, and rearrangements to yield the characteristic this compound scaffold.

Formation of the Core Intermediate: Strictosidine

The biosynthesis initiates with the Pictet-Spengler condensation of tryptamine, derived from the shikimate pathway, and secologanin, an iridoid monoterpene from the methylerythritol phosphate (B84403) (MEP) pathway. This reaction is catalyzed by the enzyme strictosidine synthase (STR) .[5]

-

Enzyme: Strictosidine Synthase (STR)

-

Substrates: Tryptamine, Secologanin

-

Product: 3-α(S)-strictosidine

The enzyme facilitates the formation of a Schiff base between tryptamine and secologanin, followed by an intramolecular cyclization to stereoselectively produce strictosidine.[6]

Conversion of Strictosidine to Geissoschizine

Strictosidine is then deglycosylated by strictosidine β-D-glucosidase (SGD) to yield a highly reactive aglycone. This unstable intermediate undergoes further enzymatic reduction to form the more stable geissoschizine. This reduction is catalyzed by geissoschizine synthase (GS) , an alcohol dehydrogenase.[7]

-

Enzymes:

-

Strictosidine β-D-glucosidase (SGD)

-

Geissoschizine Synthase (GS)

-

-

Intermediates: Strictosidine aglycone

-

Product: Geissoschizine

The Crucial Oxidation Step to Prethis compound

Geissoschizine serves as the substrate for a key oxidative cyclization reaction catalyzed by a cytochrome P450 enzyme, geissoschizine oxidase (GO) .[8] This enzyme facilitates the formation of a bond between C2 and C16, followed by a rearrangement of the indole nucleus to form the strychnos scaffold, yielding prethis compound.[8]

-

Enzyme: Geissoschizine Oxidase (GO)

-

Substrate: Geissoschizine

-

Product: Prethis compound

Spontaneous Formation of this compound

The final step in the biosynthesis of this compound is the non-enzymatic, spontaneous deformylation of prethis compound. This reaction leads to the formation of the stable end-product, this compound.[9]

-

Reaction: Spontaneous Deformylation

-

Precursor: Prethis compound

-

Product: this compound

Proposed biosynthetic pathway of this compound.

Quantitative Data on Alkaloid Isolation from Picralima nitida

| Extraction Method | Starting Material | Solvent(s) | Yield of Dichloromethane (B109758) Fraction | Yield of Purified this compound | Reference |

| Maceration & Acid-Base Extraction | 250 g seed powder | Methanolic HCl, Dichloromethane | 3.356 g | Not specified for this compound, but 145 mg from 1.2 g of fraction | [1][10] |

| pH-Zone-Refining Countercurrent Chromatography | 1.2 g Dichloromethane fraction | Two-phase solvent system | - | 145 mg | [1] |

| Alkaloid | Yield from 1.2 g Dichloromethane Fraction | Reference |

| Pseudoakuammigine | 130 mg | [1] |

| This compound | 145 mg | [1] |

| Akuammiline (B1256633) | 61 mg | [1] |

| Picraline | 90 mg | [1] |

Detailed Experimental Protocols

The following protocols are adapted from published methodologies for the extraction and purification of alkaloids from Picralima nitida seeds.

Protocol 1: Crude Alkaloid Extraction via Acid-Base Extraction

This protocol is a standard method for the selective extraction of alkaloids from plant material.[10]

Materials:

-

Dried and powdered Picralima nitida seeds

-

Methanol

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)

-

Hexanes

-

Filter paper

-

Rotary evaporator

Procedure:

-

Maceration: Soak 250 g of powdered P. nitida seeds in 400 mL of methanolic hydrochloride solution. Stir the mixture for two hours at room temperature.

-

Filtration: Filter the mixture to separate the seed powder from the filtrate.

-

Acidification: Dissolve the crude extract in 400 mL of 2N aqueous HCl.

-

Defatting: Wash the acidic solution three times with 400 mL of hexanes to remove non-polar compounds. Discard the hexane (B92381) layers.

-

Basification: Slowly add ammonium hydroxide or sodium hydroxide solution to the acidic aqueous layer with constant stirring until the pH is alkaline (pH > 9).

-

Extraction: Extract the basified aqueous layer three times with 400 mL of dichloromethane.

-

Concentration: Combine the dichloromethane layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude alkaloid fraction.

Protocol 2: Purification of this compound using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This technique is highly effective for the separation of alkaloids with similar polarities based on their pKa values.[1]

Materials:

-

Crude alkaloid extract from Protocol 1

-

pH-Zone-Refining Countercurrent Chromatograph

-

Two-phase solvent system (e.g., methyl tert-butyl ether/acetonitrile/water)

-

Retainer base (e.g., triethylamine)

-

Eluter acid (e.g., hydrochloric acid)

-

Fraction collector

Procedure:

-

Solvent System Preparation: Prepare the two-phase solvent system and thoroughly degas it.

-

Column Preparation: Fill the CCC column with the stationary phase (typically the upper organic phase).

-

Sample Loading: Dissolve the crude alkaloid extract in a suitable volume of the stationary or mobile phase and inject it into the column.

-

Elution: Pump the mobile phase (typically the lower aqueous phase) containing the eluter acid through the column at a constant flow rate. The stationary phase contains the retainer base.

-

Fraction Collection: Collect fractions of the eluate.

-

pH Monitoring: Monitor the pH of the collected fractions. Alkaloids will elute at their specific isoelectric points. This compound typically elutes at a pH range of low to high 5.[1]

-

Analysis: Analyze the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing pure this compound.

Workflow for the extraction and purification of alkaloids.

Regulation of this compound Biosynthesis

The regulation of monoterpene indole alkaloid biosynthesis is complex and involves a network of transcription factors that respond to developmental cues and environmental stimuli. While specific regulatory mechanisms in Picralima nitida have not been elucidated, studies in other Apocynaceae species suggest that transcription factors from the AP2/ERF, bHLH, and WRKY families play crucial roles in coordinating the expression of biosynthetic genes.[11] Phytohormones such as jasmonates are also known to be potent elicitors of alkaloid biosynthesis.[11] Further transcriptomic and functional genomic studies in P. nitida are necessary to unravel the specific regulatory networks governing this compound production.

Conclusion and Future Perspectives

The biosynthesis of this compound in Picralima nitida is a fascinating example of the intricate metabolic pathways that generate the vast chemical diversity of plant natural products. While the core enzymatic steps have been largely elucidated in related species, providing a robust framework for the proposed pathway in P. nitida, significant opportunities remain for further research. The characterization of the specific enzymes (STR, SGD, GS, GO) from P. nitida and the investigation of their kinetic properties will provide a more precise understanding of the pathway's flux and regulation. Furthermore, transcriptomic and genomic analyses of P. nitida will be instrumental in identifying the full suite of biosynthetic genes and the regulatory factors that control their expression. Such knowledge will be invaluable for metabolic engineering strategies aimed at overproducing this compound or for the combinatorial biosynthesis of novel, pharmacologically active derivatives. This technical guide serves as a foundational resource to stimulate and guide future research into the biosynthesis and therapeutic potential of this compound from Picralima nitida.

References

- 1. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picranitine, a new indole alkaloid from Picralima nitida (Apocynaceae) | Lund University [lunduniversity.lu.se]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 6. scholarworks.smith.edu [scholarworks.smith.edu]

- 7. Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Akuammicine

Introduction: Akuammicine is a monoterpene indole (B1671886) alkaloid predominantly found in plants belonging to the Apocynaceae family, such as Picralima nitida (Akuamma tree), Catharanthus roseus (Madagascar periwinkle), and species of Vinca and Aspidosperma.[1][2] First isolated in 1927, its complex pentacyclic structure was definitively confirmed by X-ray crystallography.[1] As a subject of ethnobotanical and pharmacological research, this compound has garnered significant interest for its biological activities, most notably its effects on glucose uptake and its role as a kappa (κ) and mu (μ) opioid receptor agonist.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its study, and its primary biological signaling pathway.

Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its isolation, characterization, and application in drug development.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂N₂O₂ | [1][4] |

| Molecular Weight | 322.41 g/mol | [1][5] |

| Appearance | Colourless solid; Solid powder | [1][2] |

| Melting Point | 182 °C (455 K) | [1][4] |

| pKa (Acidity) | 7.45 | [1][6] |

| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), Acetone | [2][7] |

| Optical Rotation [α]D | -745° (c = 0.994 in ethanol) | [6] |

| UV max (in ethanol) | 227, 300, 330 nm (log ε 4.09, 4.07, 4.24) | [6] |

| CAS Number | 639-43-0 | [1][4] |

Biosynthesis of this compound

Like other monoterpene indole alkaloids, the biosynthesis of this compound originates from the amino acid tryptophan. Tryptophan is converted into the central precursor strictosidine, which then undergoes a series of enzymatic transformations to yield the diverse array of indole alkaloids.[1] The pathway proceeds through the intermediate geissoschizine, which is cyclized to form the prethis compound skeleton, followed by deformylation to produce this compound.[8][9]

Experimental Protocols

The isolation of this compound from natural sources, primarily the seeds of Picralima nitida or aerial parts of Catharanthus roseus, involves multi-step extraction and chromatographic purification.[2][10]

A. General Extraction:

-

Homogenization: Dried and powdered plant material (e.g., seeds) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often under reflux.[11] An initial acidic extraction (e.g., with acidified ethanol) can be employed to protonate the alkaloids, enhancing their solubility.[11]

-

Liquid-Liquid Partitioning: The crude extract is partitioned between an acidic aqueous phase and an immiscible organic solvent to remove non-alkaloidal compounds. The aqueous phase, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution) and re-extracted with an organic solvent like chloroform or ethyl acetate to recover the free base alkaloids.[12]

B. Chromatographic Purification: A combination of chromatographic techniques is required to isolate this compound from the complex mixture of co-occurring alkaloids.

-

High-Performance Counter-Current Chromatography (HPCCC): This technique is highly effective for the initial separation of alkaloids from the crude extract. A common method employs a biphasic solvent system (e.g., water/n-hexane/n-butanol) with an ion-pair reagent.[12]

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from HPCCC are further purified using preparative reverse-phase HPLC (e.g., on a C18 column) with a mobile phase such as acetonitrile (B52724) and water.[12]

-

Silica (B1680970) Gel Column Chromatography: A final purification step may involve silica gel chromatography to yield pure this compound.[12]

-

Thin-Layer Chromatography (TLC): TLC is used throughout the process to monitor the separation and identify fractions containing the target compound, often visualized using Dragendorff's reagent.[12]

A generalized workflow for this process is illustrated below.

The definitive identification and structural confirmation of this compound rely on a suite of modern analytical techniques.

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and formula of this compound. The protonated molecule [M+H]⁺ is typically observed at m/z 323.[12] Tandem MS (MS/MS) provides fragmentation patterns that are characteristic of the molecule's structure.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D and 2D NMR experiments is essential for complete structural assignment.[2]

-

¹H NMR and ¹³C NMR: Provide information on the proton and carbon environments within the molecule.

-

DEPT-135: Distinguishes between CH, CH₂, and CH₃ carbons.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish connectivity between protons and carbons, as well as through-space proximities, allowing for the complete assignment of the complex pentacyclic structure.[12]

-

-

X-ray Crystallography: This technique provides unambiguous proof of the molecular structure and its absolute stereochemistry.[12][14] The crystal structure confirms the S configuration at the 3 and 15 positions and the R configuration at the 7 position.[14]

Biological Activity and Signaling Pathway

This compound's primary pharmacological activity stems from its interaction with opioid receptors.[10] It acts as an agonist at both the kappa opioid receptor (KOR) and, to a lesser extent, the mu opioid receptor (μOR).[1][15] KOR agonists are of therapeutic interest as they can produce analgesia without the severe side effects associated with traditional μOR agonists, such as respiratory depression and addiction.[3]

In vitro studies have quantified this activity, with this compound showing a Kᵢ of 89 nM and an EC₅₀ of 240 nM at the KOR in a cAMP inhibition assay.[2][3] The activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels.

Recent research has focused on synthesizing derivatives of this compound to enhance its potency and selectivity for the KOR.[16] Modifications, particularly at the C10 position of the aryl ring, have resulted in analogues with over a 200-fold improvement in KOR potency, highlighting the potential of the this compound scaffold for developing novel analgesics.[2][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 639-43-0 | Benchchem [benchchem.com]

- 3. Late-stage derivatisation of this compound for probing kappa opioid receptor activity | Poster Board #3178 - American Chemical Society [acs.digitellinc.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. medkoo.com [medkoo.com]

- 6. This compound [drugfuture.com]

- 7. Akuammidine | CAS:639-36-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. researchgate.net [researchgate.net]

- 9. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Akuammine | 3512-87-6 | Benchchem [benchchem.com]

- 12. Crystal structure of this compound, an indole alkaloid from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometry in structural and stereochemical problems. XIX.. This compound and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Akuammine and dihydroakuammine, two indolomonoterpene alkaloids displaying affinity for opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Potent Kappa Opioid Receptor Agonists Derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Akuammicine on Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of akuammicine, an indole (B1671886) alkaloid isolated from the seeds of Picralima nitida, on opioid receptors. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant signaling pathways and experimental workflows to serve as a resource for researchers in pharmacology and drug development.

This compound has emerged as a compound of interest due to its activity at the kappa opioid receptor (KOR), a target for the development of non-addictive analgesics.[1][2][3] KOR agonists have shown potential for treating pain without the severe side effects associated with mu-opioid receptor (MOR) agonists, such as respiratory depression, tolerance, and addiction.[1][4]

Binding Affinity and Functional Activity of this compound at Opioid Receptors

This compound demonstrates a preferential binding affinity for the kappa-opioid receptor (KOR) over the mu- (MOR) and delta- (DOR) opioid receptors.[4][5] Functional assays have characterized this compound as a KOR agonist.[1][5][6][7]

Quantitative Data Summary

The binding affinities and functional potencies of this compound at human opioid receptors are summarized in the tables below. These values have been compiled from various studies employing radioligand binding and functional assays.

Table 1: Binding Affinity of this compound at Opioid Receptors

| Ligand | Receptor Subtype | Kᵢ (nM) | Cell Line | Reference |

| This compound | κ (kappa) | 89 | Not Specified | [1][2] |

| This compound | κ (kappa) | ~200 (0.2 µM) | Not Specified | [8] |

| This compound | µ (mu) | Not Specified | Not Specified | [8] |

| This compound | δ (delta) | Not Specified | Not Specified | [8] |

Note: A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency of this compound at Opioid Receptors

| Ligand | Receptor Subtype | EC₅₀ (nM) | Assay Type | Cell Line | Reference |

| This compound | κ (kappa) | 240 | cAMP Inhibition | Not Specified | [1][2] |

| This compound | κ (kappa) | Full Agonist | Guinea Pig Ileum | Not Specified | [8] |

| This compound | κ (kappa) | Partial Agonist | Mouse & Rabbit Vasa Deferentia | Not Specified | [8] |

Note: EC₅₀ represents the concentration of a drug that gives a half-maximal response.

Derivatives of this compound have been synthesized and evaluated, with some showing significantly increased affinity and potency at the KOR.[1][5][9] For instance, 10-Iodo-akuammicine and 10-Bromo-akuammicine exhibit Kᵢ values of 2.4 nM and 5.1 nM for the KOR, respectively.[9]

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs).[10] Upon activation by an agonist like this compound, the KOR initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10] Some studies suggest that this compound and its derivatives may be G-protein biased agonists, preferentially activating G-protein signaling pathways over β-arrestin recruitment.[2][11] The recruitment of β-arrestin-2 has been associated with some of the adverse effects of KOR agonists, such as dysphoria and sedation.[4][5]

References

- 1. Late-stage derivatisation of this compound for probing kappa opioid receptor activity | Poster Board #3178 - American Chemical Society [acs.digitellinc.com]

- 2. Investigating the structure-activity relationships of this compound – An alkaloid from <i>Picralima nitida</i> [morressier.com]

- 3. Item - Isolation and Synthetic Derivatisation of Indole Alkaloids as Probes for the Kappa Opioid Receptor - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Discovery of Potent Kappa Opioid Receptor Agonists Derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of the novel selective kappa opioid receptor agonists 10-Iodo-Akuammicine and 10-Bromo-akuammicine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. RePORT ⟩ RePORTER [reporter.nih.gov]

The Pharmacology of Akuammicine: A Kappa-Opioid Receptor Agonist with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammicine, an indole (B1671886) alkaloid derived from the seeds of the West African tree Picralima nitida, has emerged as a compound of significant interest in the field of pharmacology due to its activity as a kappa-opioid receptor (KOR) agonist.[1][2][3][4] KOR agonists represent a promising class of analgesics that may circumvent the severe side effects associated with traditional mu-opioid receptor (MOR) agonists, such as respiratory depression, tolerance, and addiction.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacology of this compound and its derivatives at the KOR, detailing its binding affinity, functional activity, and the signaling pathways it modulates. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and its key derivatives at the human kappa-, mu-, and delta-opioid receptors.

Table 1: Binding Affinities (Ki, nM) of this compound and Derivatives at Opioid Receptors

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) |

| This compound | 89[3][4][5] | >10,000 | >10,000 |

| 10-Bromo-akuammicine (Br-AKC) | 5.1[6] | - | - |

| 10-Iodo-akuammicine (I-AKC) | 2.4[6] | - | - |

Ki values represent the dissociation constant for the unlabeled drug. A lower Ki value indicates a higher binding affinity. Data presented are from studies using membranes from cells expressing human recombinant opioid receptors.

Table 2: Functional Potency (EC50, nM) and Efficacy of this compound and Derivatives in cAMP Inhibition Assays

| Compound | KOR EC50 (nM) | KOR Emax (%) | MOR EC50 (nM) | MOR Emax (%) |

| This compound | 240[3][4][5] | 100 | >10,000 | <20 |

| 10-Bromo-akuammicine (Br-AKC) | - | Full Agonist | - | - |

| 10-Iodo-akuammicine (I-AKC) | - | Full Agonist | - | - |

EC50 values represent the concentration of the agonist that produces 50% of its maximal response. Emax represents the maximal efficacy of the agonist relative to a standard full agonist. Data are from forskolin-induced cAMP accumulation inhibition assays.

Table 3: β-Arrestin-2 Recruitment Potency (EC50, nM) and Efficacy

| Compound | KOR β-Arrestin-2 EC50 (nM) | KOR β-Arrestin-2 Emax (%) |

| This compound | >10,000 | <10 |

| Halogenated Derivatives | Potent recruitment | Similar to or greater than reference ligands |

β-Arrestin-2 recruitment assays are crucial for determining the potential for G-protein bias. Some halogenated derivatives of this compound have been shown to recruit β-arrestin-2 with high potency.[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound and its derivatives at the kappa-opioid receptor.

Radioligand Binding Assay for Kappa-Opioid Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the human kappa-opioid receptor using the selective radioligand [³H]U-69,593.[7]

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human kappa-opioid receptor (e.g., CHO-KOR or HEK-KOR cells).

-

Radioligand: [³H]U-69,593 (a selective KOR agonist).

-

Test Compound: this compound or its derivatives.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone) or a selective KOR antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]U-69,593 (at a concentration near its Kd, e.g., 1-2 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]U-69,593, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]U-69,593, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]U-69,593.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Forskolin-Induced cAMP Accumulation Inhibition Assay

This functional assay measures the ability of a KOR agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556), an activator of adenylyl cyclase. This provides a measure of the compound's potency (EC50) and efficacy (Emax) in activating the Gαi/o-protein coupled signaling pathway.

Materials:

-

Cells: A cell line stably expressing the human kappa-opioid receptor (e.g., HEK-KOR or CHO-KOR).

-

Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Forskolin: An adenylyl cyclase activator.

-

Test Compound: this compound or its derivatives.

-

cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based assays).

Procedure:

-

Cell Plating: Seed the KOR-expressing cells into a 96- or 384-well plate and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay medium.

-

Assay Protocol:

-

Aspirate the culture medium from the cells.

-

Add the diluted test compound to the wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Add a fixed concentration of forskolin (typically 1-10 µM, predetermined to give a submaximal stimulation of cAMP) to all wells except the basal control.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.

-

Determine the EC50 value from the curve using non-linear regression analysis.

-

The Emax is the maximum inhibition of cAMP production achieved by the test compound.

-

β-Arrestin-2 Recruitment Assay (PathHunter® Assay)

This assay is used to determine if a KOR agonist promotes the recruitment of β-arrestin-2 to the activated receptor, a key event in receptor desensitization and an indicator of potential for biased signaling. The DiscoverX PathHunter® assay is a common platform for this measurement.[2][8]

Materials:

-

Cells: PathHunter® cell line co-expressing the human kappa-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.

-

Assay Medium: As recommended by the manufacturer.

-

Test Compound: this compound or its derivatives.

-

Detection Reagents: PathHunter® detection reagents.

-

Luminometer: For measuring the chemiluminescent signal.

Procedure:

-

Cell Plating: Plate the PathHunter® cells in a white, clear-bottom 96- or 384-well assay plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of the test compound and add them to the cells.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Signal Development: Add the PathHunter® detection reagents according to the manufacturer's protocol. This will generate a chemiluminescent signal if β-arrestin has been recruited to the receptor.

-

Signal Measurement: Read the luminescence using a plate reader.

-

Data Analysis:

-

The luminescent signal is directly proportional to the extent of β-arrestin-2 recruitment.

-

Plot the luminescence signal against the logarithm of the test compound concentration.

-

Determine the EC50 and Emax values from the resulting dose-response curve.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of the kappa-opioid receptor and a typical experimental workflow for characterizing a novel KOR agonist like this compound.

References

- 1. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 7. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Seeking (and Finding) Biased Ligands of the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Ethnobotanical Uses and Pharmacological Profile of Akuammicine-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of akuammicine, a monoterpene indole (B1671886) alkaloid, and the plants in which it is found.[1] It synthesizes traditional ethnobotanical knowledge with modern pharmacological research, providing detailed data, experimental protocols, and mechanistic insights to support future research and drug development endeavors. The primary focus is on Picralima nitida, the most significant natural source of this compound.

Ethnobotanical Heritage

The use of this compound-containing plants is deeply rooted in the traditional medicine systems of West and Central Africa. For centuries, indigenous communities have utilized these plants to treat a wide range of diseases.

1.1 Primary Plant Sources

This compound is predominantly found in plants belonging to the Apocynaceae family.[1] The most notable sources include:

-

Picralima nitida (Common Name: Akuamma): Native to tropical Africa, the seeds of this tree are the most well-known and widely used source of this compound and related alkaloids.[2][3] Traditional use is particularly prevalent in Ghana, Nigeria, and the Ivory Coast.[4]

-

Alstonia boonei (Common Name: God's Tree, Devil Tree): This large tropical forest tree is used extensively in traditional African medicine for various ailments, including fever and pain.[5][6] While it contains a complex mixture of alkaloids, some are structurally related to this compound.

-

Other Species: this compound has also been reported in other species of the Apocynaceae family, such as Catharanthus roseus and Vinca minor.[1][7]

1.2 Traditional Medicinal Applications

The ethnobotanical applications of these plants are diverse, reflecting their complex phytochemical composition. The seeds of Picralima nitida, in particular, are crushed or powdered and taken orally.[2] Table 1 summarizes the primary traditional uses.

Table 1: Ethnobotanical Uses of Plants Containing this compound and Related Alkaloids

| Plant Species | Common Name(s) | Part(s) Used | Traditional Ethnobotanical Uses |

|---|---|---|---|

| Picralima nitida | Akuamma | Seeds, Bark, Leaves, Roots, Fruit | Pain relief, malaria, fever reduction, diarrhea, gastrointestinal disorders (ulcers), hypertension, jaundice, dysmenorrhea.[2][4][8] |

| Alstonia boonei | God's Tree, Devil Tree | Bark, Leaves, Roots | Malaria, fever, rheumatic pains, toothache, intestinal ulcers, snakebites, asthma, muscle relaxation.[5][6][9][10] |

| Rauvolfia volkensii | - | Roots | While not a primary source of this compound, related species are used for snakebites, mental illness, and hypertension.[4] |

Pharmacological Activity and Mechanism of Action

Scientific investigation has substantiated many of the traditional claims, revealing a range of pharmacological activities. This compound's primary mechanism of action involves the endogenous opioid system, which is central to pain modulation.

2.1 Analgesic and Anti-Inflammatory Effects

The most prominent and well-studied effect of this compound is its analgesic (pain-relieving) activity, which validates the traditional use of Picralima nitida seeds for pain.[2][3] This effect is primarily mediated through its interaction with opioid receptors.

-

Mechanism of Action: this compound is a potent agonist of the kappa-opioid receptor (KOR) and a weaker agonist of the mu-opioid receptor (MOR).[1][11][12][13] KOR agonists are known to produce analgesia without the severe addictive properties and respiratory depression associated with traditional MOR agonists like morphine.[3][14] This makes the this compound scaffold a promising starting point for developing safer, non-addictive pain therapeutics.[3][15] Upon binding to the KOR, a G-protein coupled receptor (GPCR), this compound initiates a signaling cascade that leads to neuronal hyperpolarization and reduced transmission of pain signals.[16] Some alkaloids from P. nitida have also demonstrated anti-inflammatory properties.[12][17]

2.2 Antimalarial and Other Activities

In line with its traditional use, various alkaloids from Picralima nitida have demonstrated antimalarial activity.[18][19] The plant is listed in the African Pharmacopeia as an antimalarial.[6] Additionally, some studies have reported other potentially therapeutic effects:

-

Skeletal Muscle Relaxation: The bark of Alstonia boonei is traditionally used to relax tense muscles.[9]

-

Glucose Uptake: this compound has been shown to stimulate glucose uptake in adipocytes, suggesting a potential role in managing hyperglycemia.[20][21]

2.3 Quantitative Pharmacological Data

The pharmacological activity of this compound and its derivatives has been quantified in various preclinical studies. These data are crucial for structure-activity relationship (SAR) studies and for guiding the development of new therapeutic agents.

Table 2: Pharmacological Profile of this compound and Related Alkaloids

| Compound | Receptor Target | Assay Type | Value | Reference |

|---|---|---|---|---|

| This compound | Kappa-Opioid (KOR) | Binding Affinity (Ki) | 89 nM | [3][15] |

| This compound | Kappa-Opioid (KOR) | Functional Potency (EC50) | 240 nM | [3][15] |

| This compound | Kappa-Opioid (KOR) | Binding Affinity (Ki) | 0.2 µM | [22] |

| Akuammidine | Mu-Opioid (MOR) | Binding Affinity (Ki) | 0.6 µM | [22] |

| Akuammine | Mu-Opioid (MOR) | Binding Affinity (Ki) | 0.5 µM (Antagonist) | [22] |

| 10-Iodo-akuammicine | Kappa-Opioid (KOR) | Binding Affinity (Ki) | 2.4 nM | [23] |

| 10-Bromo-akuammicine | Kappa-Opioid (KOR) | Binding Affinity (Ki) | 5.1 nM | [23] |

| 10-Iodo-akuammicine | Anti-pruritic | Effective Dose (ED50) | 1.3 mg/kg (s.c. in mice) | [23] |

| 10-Bromo-akuammicine | Anti-pruritic | Effective Dose (ED50) | 3.0 mg/kg (s.c. in mice) | [23] |

| Pseudo-akuammigine | Analgesic | Effective Dose (ED50) | 10 µM (Rat tail flick) |[17] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the evaluation of its primary pharmacological effect.

3.1 Protocol 1: Extraction and Isolation of this compound from Picralima nitida Seeds

This protocol outlines a standard acid-base extraction method, which is effective for selectively isolating alkaloids from plant material.[24] A more advanced purification technique like pH-zone-refining countercurrent chromatography can be employed for higher purity and separation of multiple alkaloids.[13]

Methodology:

-

Preparation of Plant Material:

-

Source and authenticate mature seeds of Picralima nitida.

-

Dry the seeds thoroughly to a constant weight and grind them into a fine powder.[24]

-

-

Defatting (Optional but Recommended):

-

Soak the powdered seeds (e.g., 1.8 kg) in a non-polar solvent like petroleum ether for 48 hours.[24]

-

Filter and discard the solvent. This step removes lipids and waxes that can interfere with extraction.

-

-

Acidic Extraction:

-

Macerate the defatted powder in an acidic solution (e.g., 5% acetic acid in water) for 24-48 hours. This protonates the alkaloids, making them soluble in the aqueous phase.

-

Filter the mixture and collect the acidic aqueous extract.

-

-

Basification and Liquid-Liquid Extraction:

-

Make the acidic extract alkaline by slowly adding a base (e.g., concentrated ammonium (B1175870) hydroxide) until the pH reaches approximately 9-10. This deprotonates the alkaloids, rendering them insoluble in water but soluble in organic solvents.

-

Perform a liquid-liquid extraction by partitioning the basified aqueous solution against an immiscible organic solvent (e.g., dichloromethane). Repeat this step 3-4 times to maximize yield.

-

Combine the organic layers.

-

-

Concentration and Purification:

-

Dry the combined organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure using a rotary evaporator to yield the crude alkaloid fraction.[18]

-

The crude extract can be further purified using column chromatography (e.g., silica (B1680970) gel) or more advanced techniques like pH-zone-refining countercurrent chromatography to isolate pure this compound.[13]

-

3.2 Protocol 2: In Vivo Analgesic Activity Assessment (Hot Plate Test)

The hot plate test is a standard and reliable method for assessing the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[16]

Methodology:

-

Principle:

-

This assay measures the latency of an animal's response (e.g., paw licking, jumping) when placed on a heated surface. An increase in latency time indicates an analgesic effect.[16]

-

-

Apparatus:

-

A commercially available hot plate apparatus with precise temperature control (typically set to 55 ± 0.5 °C).

-

An observation chamber to confine the animal on the plate.

-

-

Procedure:

-

Acclimatization: Allow animals (e.g., mice or rats) to acclimate to the testing room for at least 1 hour before the experiment.

-

Baseline Measurement: Gently place each animal on the hot plate and record the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.[16]

-

Compound Administration: Divide animals into groups. Administer the test compound (this compound), a positive control (e.g., morphine), and a vehicle control (e.g., saline) via a specific route (e.g., subcutaneous, oral).

-

Post-Treatment Measurement: At predetermined time intervals after administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and record the reaction latency.

-

-

Data Analysis:

-

Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the control group.

-

Conclusion and Future Directions

The rich ethnobotanical history of plants containing this compound, particularly Picralima nitida, provides a valuable foundation for modern pharmacological research. Scientific evidence strongly supports the traditional use of these plants for pain management, primarily through this compound's activity as a kappa-opioid receptor agonist. This specific mechanism of action distinguishes it from traditional opioids and positions the this compound scaffold as a highly promising candidate for the development of novel, non-addictive analgesics.[3] Further research, including semi-synthetic derivatization to improve potency and selectivity, along with comprehensive preclinical and clinical trials, is warranted to fully realize the therapeutic potential of this remarkable natural product.[11][25]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Picralima - Wikipedia [en.wikipedia.org]

- 3. Late-stage derivatisation of this compound for probing kappa opioid receptor activity | Poster Board #3178 - American Chemical Society [acs.digitellinc.com]

- 4. benchchem.com [benchchem.com]

- 5. A Review of the Ethnobotany and Pharmacological Importance of Alstonia boonei De Wild (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. This compound | C20H22N2O2 | CID 10314057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. Alstonia boonei – Dibandu Herbals [dibanduherbals.com]

- 10. prota.prota4u.org [prota.prota4u.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Discovery of Potent Kappa Opioid Receptor Agonists Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Investigating the structure-activity relationships of this compound – An alkaloid from <i>Picralima nitida</i> [morressier.com]

- 16. benchchem.com [benchchem.com]

- 17. Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US5290553A - Alkaloids of picralima nitida used for treatment of protozoal diseases - Google Patents [patents.google.com]

- 19. Akuammine: an antimalarial indolemonoterpene alkaloid of Picralima nitida seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Picralima nitida: Significance and symbolism [wisdomlib.org]

- 21. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 22. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacological characterization of the novel selective kappa opioid receptor agonists 10-Iodo-Akuammicine and 10-Bromo-akuammicine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Late-stage derivatisation of this compound for probing kappa opioid receptor activity [morressier.com]

The Structural Elucidation of Akuammicine and its Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammicine, a monoterpene indole (B1671886) alkaloid primarily isolated from the seeds of Picralima nitida and other plants of the Apocynaceae family, has garnered significant interest in the scientific community for its unique chemical architecture and potential pharmacological activities.[1] This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing the spectroscopic and crystallographic data that have been pivotal in defining its complex polycyclic framework and absolute stereochemistry. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of the structural analysis workflow to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

The structural journey of this compound, first isolated in 1927, culminated in the definitive confirmation of its structure and absolute stereochemistry by X-ray crystallography in 2017.[1] It belongs to the Strychnos alkaloid family and is biosynthetically derived from the central intermediate strictosidine. The elucidation of its structure has been a testament to the power of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction. Understanding the precise three-dimensional arrangement of atoms in this compound and its stereoisomers is critical for elucidating its biological targets and for the rational design of new therapeutic agents.

Physicochemical and Spectroscopic Data of this compound

The structural characterization of this compound (C₂₀H₂₂N₂O₂) relies on a combination of spectroscopic techniques that provide detailed information about its connectivity and stereochemistry.

NMR Spectroscopy

NMR spectroscopy has been instrumental in assigning the proton and carbon frameworks of this compound. One-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments have enabled the complete assignment of its complex structure.[2]

Table 1: ¹³C NMR Spectroscopic Data for this compound (75 MHz, CDCl₃) [2]

| Carbon No. | Chemical Shift (δ) ppm |

| 2 | 164.0 |

| 3 | 61.5 |

| 5 | 54.1 |

| 6 | 43.2 |

| 7 | 55.0 |

| 8 | 133.2 |

| 9 | 121.4 |

| 10 | 122.3 |

| 11 | 129.6 |

| 12 | 110.5 |

| 13 | 143.1 |

| 14 | 29.3 |

| 15 | 28.5 |

| 16 | 102.3 |

| 17 (C=O) | 167.2 |

| 18 (CH₃) | 13.8 |

| 19 | 129.8 |

| 20 | 130.9 |

| 21 | 55.1 |

| 22 (OCH₃) | 51.8 |

Table 2: ¹H NMR Spectroscopic Data for this compound (Partial)

| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| NH-1 | 8.97 | s | - |

| H-9 | 7.39 | d | 7.5 |

| H-11 | 7.24 | dt | 8.0, 0.8 |

| H-10 | 6.98 | t | 7.5 |

| H-12 | 6.88 | d | 8.0 |

| H-19 | 5.62 | q | 7.0 |

| H-3 | 4.65 | d | 11.0 |

| H-15 | 4.25 | m | - |

| OCH₃-22 | 3.78 | s | - |

| H-5α | 3.65 | d | 15.0 |

| H-18 | 1.70 | d | 7.0 |

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The protonated molecule [M+H]⁺ is observed at an m/z of 323.[3]

Table 3: Key Mass Spectrometry Fragments of this compound [4]

| m/z | Relative Intensity | Proposed Fragment |

| 323.175 | - | [M+H]⁺ |

| 291.148590 | 100 | [M+H - CH₃OH]⁺ |

| 292.152222 | 32.16 | Isotopic Peak |

| 218.093292 | 25.31 | Further Fragmentation |

| 204.080200 | 33.80 | Further Fragmentation |

| 182.083984 | 28.07 | Further Fragmentation |

Infrared Spectroscopy

Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. For this compound, IR analysis confirms the presence of an N-H group (amine), a C=O group (ester), and aromatic C-H bonds.

X-ray Crystallography

Single-crystal X-ray diffraction has been the definitive method for the structural elucidation of this compound, confirming its constitution and establishing its absolute stereochemistry. The absolute configuration has been determined as (3S, 7R, 15S).[2][3] The quality of the crystallographic data is indicated by a Flack parameter of 0.10 (13), which validates the assigned absolute configuration.[3]

Table 4: Crystallographic Data for this compound [2]

| Parameter | Value |

| Chemical Formula | C₂₀H₂₂N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.0123 (3) |

| b (Å) | 10.3236 (4) |

| c (Å) | 11.2032 (5) |

| α (°) | 89.998 (3) |

| β (°) | 81.139 (3) |

| γ (°) | 72.848 (3) |

| Volume (ų) | 870.11 (6) |

| Z | 2 |

| Flack Parameter | 0.10 (13) |

Stereoisomers of this compound

The complex structure of this compound with multiple chiral centers allows for the existence of several stereoisomers. The biosynthesis of monoterpene indole alkaloids is under strict enzymatic control, which dictates the stereochemistry of the natural product. The enzyme geissoschizine oxidase (GO) plays a crucial role in the formation of the Strychnos alkaloid scaffold, leading to the specific stereochemistry observed in naturally occurring this compound.

While the natural enantiomer is well-characterized, detailed structural and spectroscopic data for other stereoisomers of this compound are not extensively reported in the literature. The synthesis of racemic this compound has been achieved, which would contain both enantiomers.[5] Furthermore, the synthesis and characterization of derivatives of this compound have been reported, with some reactions proceeding diastereoselectively.[3] However, a comparative analysis of the spectroscopic data of different diastereomers of the parent this compound molecule is currently limited by the lack of available data.

Experimental Protocols

Isolation and Purification of this compound

A common method for the isolation of this compound from plant material, such as the seeds of Picralima nitida, involves pH-zone-refining countercurrent chromatography.

-

Extraction: The powdered plant material is extracted with a suitable solvent, often methanol (B129727) or ethanol.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral compounds.

-

pH-Zone-Refining Countercurrent Chromatography: The enriched alkaloid fraction is then purified using a biphasic solvent system. A typical system consists of ethyl acetate/water (1:1, v/v) or tert-butyl methyl ether/acetonitrile/water (2:2:3, v/v/v). Triethylamine is added to the organic phase as a retainer, and an acid (e.g., HCl) is added to the aqueous mobile phase.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

2D NMR: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

X-ray Crystallography

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer, and diffraction data are collected using a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares techniques. The absolute configuration is determined by analyzing anomalous dispersion effects, leading to the calculation of the Flack parameter.

Visualizations

Structural Elucidation Workflow

Caption: A flowchart illustrating the key steps in the isolation and structural elucidation of this compound.

Biosynthetic Relationship of this compound

Caption: A simplified diagram showing the biosynthetic pathway leading to this compound.

Conclusion

The structural elucidation of this compound is a prime example of the application of modern analytical techniques to unravel the complexities of natural products. The combination of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction has provided an unambiguous assignment of its structure and absolute stereochemistry. While the naturally occurring enantiomer has been thoroughly characterized, a significant gap remains in the detailed structural and spectroscopic data for its other stereoisomers. Further research focusing on the synthesis and characterization of these stereoisomers will be crucial for a comprehensive understanding of their structure-activity relationships and for unlocking the full therapeutic potential of the this compound scaffold. This guide serves as a foundational resource for researchers embarking on such endeavors.

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of this compound, an indole alkaloid from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C20H22N2O2 | CID 10314057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Concise total syntheses of (+/-)-strychnine and (+/-)-akuammicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Akuammicine: A Scrutiny of its Therapeutic Potential and Molecular Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammicine, a monoterpene indole (B1671886) alkaloid sourced from the seeds of the West African tree Picralima nitida, has garnered significant interest within the scientific community.[1] Traditionally utilized in West African medicine for ailments such as pain and fever, modern pharmacological investigations have begun to unravel the molecular mechanisms underpinning its therapeutic effects. This technical guide provides a comprehensive review of the current literature on this compound, with a focus on its established and putative therapeutic targets. It aims to serve as a resource for researchers and drug development professionals by summarizing key pharmacological data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Primary Therapeutic Target: The Kappa Opioid Receptor (KOR)

The principal therapeutic target of this compound identified to date is the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) implicated in pain modulation, addiction, and mood regulation. Agonists of the KOR are of particular interest as they may offer analgesic effects without the adverse side effects associated with mu opioid receptor (MOR) agonists, such as respiratory depression and addiction potential.[1]

Pharmacological Activity at the KOR

This compound acts as an agonist at the KOR.[1][2] In vitro studies have demonstrated its ability to bind to and activate the receptor, initiating downstream signaling cascades. Notably, this compound exhibits a preference for the KOR over the mu and delta opioid receptors. The pharmacological profile of this compound and several of its semi-synthetic derivatives has been characterized, revealing opportunities for optimizing its potency and selectivity.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and its key derivatives at the kappa and mu opioid receptors. This data is crucial for understanding the structure-activity relationships (SAR) of the this compound scaffold.